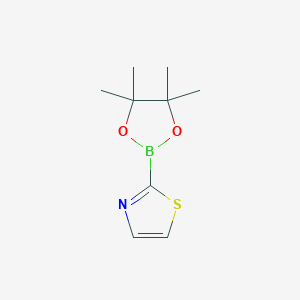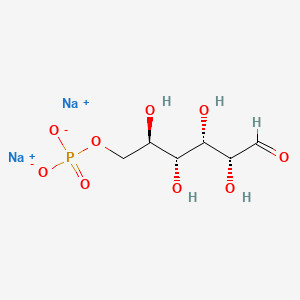
1,3-Dioxane-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-2-carboxylic acid ethyl ester is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often have distinctive odors and are used in a variety of chemical reactions and applications, including synthesis and catalysis.
Synthesis Analysis
The synthesis of ethyl esters can be achieved through various methods. For instance, the formylation of alcohols and amines using ethyl formate as a mild formylation agent can be catalyzed by novel and green catalysts such as 2-(sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel under neat conditions at room temperature . Additionally, ethyl esters of certain carboxylic acids can be synthesized through reactions involving 2-cyano-3-arylacrylic acid and 1,3-cyclohexanedione derivatives in the presence of alcoholic sodium ethoxide .
Molecular Structure Analysis
The molecular structure of ethyl esters can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of ethyl esters like 2-benzoxaphosphorine-3-carboxylic acid ethyl ester can be determined by single crystal X-ray diffraction, and their electronic structure and vibrational properties can be discussed based on quantum chemical DFT calculations .
Chemical Reactions Analysis
Ethyl esters are versatile intermediates in chemical synthesis. They can undergo palladium-catalyzed coupling reactions to yield a variety of substituted compounds. For instance, 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester can react with different partners to produce 2-aryl, heteroaryl, vinyl, allyl, and alkynyl indoles in good to excellent yields . This demonstrates the reactivity of ethyl esters in forming carbon-carbon and carbon-heteroatom bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are influenced by their functional groups and molecular structure. Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, for example, have been synthesized with various substituents and tested for their cardiotonic activity. Some of these esters showed positive inotropic activity, which is a measure of their ability to increase the force of heart muscle contraction . This indicates that the physical and chemical properties of ethyl esters can be tailored for specific biological activities.
Wissenschaftliche Forschungsanwendungen
Catalytic Carboxylation
A study by Ukai et al. (2006) explored the catalytic carboxylation of aryl- and alkenylboronic esters using a rhodium(I) catalyst in dioxane under a CO2 atmosphere. This method offers a useful approach for preparing various functionalized aryl- and alkenyl-carboxylic acids, potentially including 1,3-Dioxane-2-carboxylic acid ethyl ester (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Synthesis of Indoles
Rossi et al. (2006) demonstrated the use of 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester in palladium-catalyzed coupling reactions to synthesize various 2-substituted indoles. This highlights the potential of using similar esters, like 1,3-Dioxane-2-carboxylic acid ethyl ester, in organic synthesis (Rossi, Abbiati, Canevari, Celentano, & Magri, 2006).
Reversible Protection of Carboxylic Function
Nefkens (1962) reported on phthalimidomethyl esters, which can be converted under mild conditions to their corresponding acids. This technique, involving esters in dioxane, could be applicable to 1,3-Dioxane-2-carboxylic acid ethyl ester for reversible protection of the carboxylic group (Nefkens, 1962).
Reaction Kinetics in Non-Aqueous Solvents
The kinetics of reactions involving ethoxyvinyl esters and carboxylic acids in dioxane were investigated by Zwanenburg and Drenth (2010). Understanding these reaction dynamics can inform the use of 1,3-Dioxane-2-carboxylic acid ethyl ester in similar contexts (Zwanenburg & Drenth, 2010).
Synthesis and Structure of Silsesquioxanes
Voisin et al. (2017) discussed the synthesis of carboxylic acid POSS derivatives and the solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane, providing insights into how 1,3-Dioxane-2-carboxylic acid ethyl ester might be utilized in the formation of novel silsesquioxane-based materials (Voisin, Flot, Lee, Dautel, & Moreau, 2017).
Reactions with Formaldehyde
McMurry and Richardson (1967) explored reactions of formaldehyde with methylene compounds, including the preparation of esters like 1,3-Dioxane-2-carboxylic acid ethyl ester. Their work provides a basis for understanding the reactivity of such esters in organic synthesis (McMurry & Richardson, 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 1,3-dioxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQXVJIBJLCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1OCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598471 |
Source


|
| Record name | Ethyl 1,3-dioxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxane-2-carboxylic acid ethyl ester | |
CAS RN |
90392-05-5 |
Source


|
| Record name | Ethyl 1,3-dioxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)










